Technical Guide: Methyl 5-Oxo-5-(2-thienyl)pentanoate
Technical Guide: Methyl 5-Oxo-5-(2-thienyl)pentanoate
The following technical guide is structured to provide an exhaustive analysis of Methyl 5-Oxo-5-(2-thienyl)pentanoate , designed for researchers in medicinal chemistry and process development.
Executive Summary
Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS 18760-47-9) is a specialized thiophene-derived keto-ester used primarily as a C5-linker building block in the synthesis of bioactive heterocyclic compounds.[1] Its structural core—a thiophene ring coupled to a glutaric acid derivative via a ketone bridge—makes it a critical intermediate for 5-lipoxygenase (5-LOX) inhibitors (analogous to Zileuton precursors) and biotin-like scaffolds.
This guide moves beyond basic properties to detail the Friedel-Crafts acylation protocols , downstream cyclization utilities, and safety parameters required for handling this sulfur-containing intermediate.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Specification |
| CAS Number | 18760-47-9 |
| IUPAC Name | Methyl 5-oxo-5-(thiophen-2-yl)pentanoate |
| Synonyms | Methyl 4-(2-thienylcarbonyl)butyrate; 5-(2-Thienyl)-5-oxopentanoic acid methyl ester |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| Appearance | Pale yellow to amber liquid (tends to solidify upon prolonged refrigeration) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Flash Point | >110°C (Predicted) |
| SMILES | COC(=O)CCCC(=O)c1sccc1 |
Synthesis & Manufacturing Protocols
The industrial standard for synthesizing this molecule relies on a two-step sequence: Regioselective Friedel-Crafts Acylation followed by Fisher Esterification . This route is preferred over direct acylation with methyl glutaryl chloride due to the lower cost and higher stability of glutaric anhydride.
Step 1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic Acid
The "Free Acid" Intermediate
Rationale: Thiophene is highly reactive toward electrophilic substitution (more so than benzene). The use of Aluminum Chloride (AlCl₃) as a Lewis acid catalyst with Glutaric Anhydride ensures exclusive acylation at the C2 position of the thiophene ring due to the heteroatom's directing effect.
-
Reagents: Thiophene (1.0 equiv), Glutaric Anhydride (1.1 equiv), AlCl₃ (2.2 equiv).
-
Solvent: Nitrobenzene (industrial) or Dichloromethane (DCM) (laboratory). Note: DCM is preferred for easier workup despite lower boiling point.
-
Protocol:
-
Suspend AlCl₃ in dry DCM at 0°C under N₂ atmosphere.
-
Add Glutaric Anhydride portion-wise; stir until complex formation (approx. 30 min).
-
Add Thiophene dropwise, maintaining internal temperature <5°C to prevent polymerization.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour reaction mixture slowly onto crushed ice/HCl.
-
Isolation: Extract with EtOAc. The product (free acid) often precipitates or is recrystallized from water/ethanol.
-
Step 2: Methyl Esterification
Conversion to Target CAS 18760-47-9
Rationale: The free acid is high-melting and difficult to purify by chromatography. Converting to the methyl ester lowers the boiling point/melting point, allowing for distillation or silica gel purification.
-
Reagents: 5-Oxo-5-(2-thienyl)pentanoic acid, Methanol (excess), H₂SO₄ (catalytic).
-
Protocol:
-
Dissolve the crude acid in anhydrous Methanol (10 mL/g).
-
Add conc.[1] H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.1 equiv) dropwise at 0°C.
-
Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar ester spot appears).
-
Workup: Concentrate MeOH, dilute with EtOAc, wash with sat. NaHCO₃ (critical to remove unreacted acid).
-
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 4:1).
-
Visualizing the Reaction Pathway
Figure 1: Two-step synthesis workflow from commodity chemicals to the target methyl ester.
Applications & Downstream Chemistry[5]
This molecule is not merely an endpoint; it is a divergent intermediate . The keto-ester functionality allows for selective manipulation of either the ketone or the ester, enabling the construction of complex pharmacophores.
A. 5-Lipoxygenase (5-LOX) Inhibitor Scaffolds
The C2-acyl thiophene motif is a bioisostere for the benzothiophene core found in Zileuton . Researchers use this methyl ester to synthesize "Zileuton-like" acyclic analogs to test for improved metabolic stability.
-
Mechanism:[2][3][4][5] The ketone is converted to an oxime or hydroxyurea moiety (the pharmacophore), while the ester chain is hydrolyzed or reduced to tune lipophilicity.
B. Wolff-Kishner Reduction (Chain Extension)
Reducing the C5-ketone to a methylene group yields 5-(2-thienyl)pentanoic acid derivatives .
-
Utility: These long-chain thiophenes are used in the synthesis of biotin analogues and labeled fatty acids where the thiophene ring serves as a metabolic trap or fluorescent tag.
C. Heterocycle Formation (Pyridazines)
Reaction with Hydrazine Hydrate effects a cyclization between the ketone and the ester (after hydrolysis or directly) to form dihydro-pyridazinones .
-
Significance: These bicyclic structures (Thiophene fused to Pyridazinone) are potent cardiovascular agents and phosphodiesterase (PDE) inhibitors.
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the target molecule in drug discovery.
Analytical Characterization Standards
To validate the integrity of CAS 18760-47-9, the following spectral signatures must be observed.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.75 (dd, 1H): Thiophene C3-H (Deshielded by carbonyl).
-
δ 7.62 (dd, 1H): Thiophene C5-H.
-
δ 7.12 (t, 1H): Thiophene C4-H.
-
δ 3.67 (s, 3H): Methyl ester (-OCH₃).
-
δ 2.95 (t, 2H): Methylene α to ketone (-CH₂-C=O).
-
δ 2.45 (t, 2H): Methylene α to ester (-CH₂-COOMe).
-
δ 2.05 (m, 2H): Central methylene (-CH₂-).
-
-
IR Spectroscopy:
-
1735 cm⁻¹: Ester C=O stretch.
-
1660 cm⁻¹: Ketone C=O stretch (conjugated with thiophene).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 213.06 m/z.
-
Safety & Handling (E-E-A-T)
As a sulfur-containing organic ester, specific precautions are required:
-
Odor Control: Thiophene derivatives often carry a characteristic sulfurous odor. All open-vessel manipulations must occur in a high-efficiency fume hood.
-
Skin Permeability: Esters can enhance skin absorption. Wear nitrile gloves (minimum 0.11mm thickness).
-
Storage: Store at 2–8°C. The molecule is stable but can hydrolyze to the free acid if exposed to moisture over long periods.
References
-
PubChem. (2025). Methyl 5-oxo-5-(thiophen-2-yl)pentanoate (CAS 18760-47-9). National Library of Medicine. [Link]
-
Organic Syntheses. (1951). Friedel-Crafts Acylation of Thiophene. Coll. Vol. 3, p. 14. [Link](Cited for general protocol validation).
